molecular formula C16H17NO5S B13586094 Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate

Cat. No.: B13586094
M. Wt: 335.4 g/mol
InChI Key: NXPCCMVUKBCPFJ-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate is a sulfonamide-based benzoate ester characterized by a 4-methylbenzoate backbone substituted with a [(4-methoxyphenyl)sulfonyl]amino group at the 3-position. This compound’s structure combines a methoxy-substituted aromatic sulfonyl group with a methyl ester, conferring distinct physicochemical properties.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate

InChI

InChI=1S/C16H17NO5S/c1-11-4-5-12(16(18)22-3)10-15(11)17-23(19,20)14-8-6-13(21-2)7-9-14/h4-10,17H,1-3H3

InChI Key

NXPCCMVUKBCPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several sulfonylurea herbicides and benzoate derivatives. Below is a detailed analysis of key similarities and differences:

Sulfonylurea Herbicides

Compounds such as metsulfuron methyl ester and ethametsulfuron methyl ester () feature a sulfonylurea bridge linked to a triazine ring, whereas the target compound lacks the triazine moiety. Instead, its sulfonamide group is directly attached to a 4-methoxyphenyl ring.

Data Table: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Primary Use
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate 3-[(4-methoxyphenyl)sulfonyl]amino, 4-methylbenzoate ~335.38* Not explicitly stated
Metsulfuron methyl ester 4-methoxy-6-methyl-1,3,5-triazin-2-yl, sulfonylurea bridge 381.36 Herbicide
Triflusulfuron methyl ester 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl, sulfonylurea 492.43 Herbicide
Ethametsulfuron methyl ester 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl, sulfonylurea bridge 364.37 Herbicide

*Calculated based on molecular formula C₁₆H₁₇NO₅S.

Key Observations :

  • Structural Divergence : The absence of a triazine ring in the target compound distinguishes it from classical sulfonylurea herbicides. This likely alters its mode of action, as sulfonylureas typically inhibit acetolactate synthase (ALS) in plants via triazine interactions .

Nitro- and Phenoxy-Substituted Benzoates

Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate () shares the benzoate core but incorporates a nitro group at the 5-position and a phenoxy group at the 4-position.

Data Table: Substituent Impact on Properties
Compound Name Substituents Polarity Potential Bioactivity
Target Compound 4-Methyl, 4-methoxyphenylsulfonylamino Moderate polarity Unclear (research-stage)
Methyl 3-[-5-nitro-4-phenoxybenzoate 5-Nitro, 4-phenoxy, dimethylaminomethylene sulfonamide High polarity (nitro) Likely herbicidal/antibacterial

Key Observations :

  • In contrast, the target compound’s methoxy group is electron-donating, which may reduce oxidative degradation .
  • Steric Effects: The phenoxy group in the analog introduces steric hindrance, possibly limiting binding to certain enzymes compared to the target’s smaller 4-methyl substituent.

Sulfonyl-Containing Derivatives

lists compounds with sulfonyl groups, such as (4-methoxy-2,6-dimethylphenyl)sulfonyl and [(4-methylphenyl)methyl]sulfonyl. These highlight variations in aryl substitution patterns:

Example Comparison :

  • (4-Methoxy-2,6-dimethylphenyl)sulfonyl (): Additional methyl groups at the 2- and 6-positions increase steric bulk and hydrophobicity compared to the target’s simpler 4-methoxyphenylsulfonyl group. Such modifications could enhance soil adsorption but reduce aqueous solubility .

Research Findings and Implications

  • Metabolic Stability : The methyl ester in the target compound may confer slower hydrolysis compared to ethyl or other esters in analogs, prolonging its half-life .
  • Synthetic Versatility : The absence of a triazine ring simplifies synthesis relative to sulfonylureas, making the compound a candidate for derivatization in drug discovery .
  • Unresolved Applications : While analogs are established herbicides, the target compound’s activity remains underexplored. Preliminary data suggest its sulfonamide group could target enzymes like carbonic anhydrase or ALS, warranting further biochemical assays .

Biological Activity

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate is a synthetic organic compound notable for its complex structure, which includes a methyl ester group, an amino group attached to a sulfonyl moiety, and a methoxy-substituted aromatic ring. This compound is categorized under benzoates and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula: C16H17NO5S
  • Molecular Weight: 335.4 g/mol
  • IUPAC Name: Methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate
  • Canonical SMILES: CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
PropertyValue
Molecular FormulaC16H17NO5S
Molecular Weight335.4 g/mol
IUPAC NameMethyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate
InChI KeyNXPCCMVUKBCPFJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The sulfonamide group within the compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting metabolic pathways, and leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to modulate enzyme activity and influence receptor function, potentially leading to the inhibition of cancer cell proliferation. Further studies are needed to elucidate the precise mechanisms involved in its anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies. Its structural features allow it to interact with inflammatory mediators, thereby reducing inflammation in biological systems.

Comparative Biological Activity

Comparative studies have shown that this compound shares similarities with other sulfonamide compounds but possesses unique biological activities due to its specific functional groups.

Table 2: Biological Activities Compared

CompoundAnti-inflammatoryAnticancerAntibacterial
This compoundYesYesModerate
Similar Sulfonamide CompoundsYesModerateStrong

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease, showing promising results which suggest potential applications in treating conditions like Alzheimer's disease and infections .
  • Therapeutic Applications : The compound is being investigated for its potential use in drug development, especially as a lead compound for synthesizing new sulfonamide-based drugs with enhanced efficacy against cancer and inflammatory diseases .

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